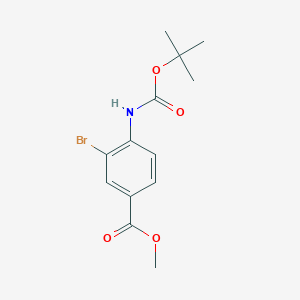

Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate

Description

Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate (Molecular Formula: C₁₃H₁₆BrNO₄, Molecular Weight: 330.17 g/mol) is a brominated aromatic ester featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position of the benzene ring. This compound is widely used in organic synthesis and pharmaceutical research due to its stability and versatility as an intermediate. The Boc group protects the amino functionality during synthetic steps, while the bromine atom enables further functionalization via cross-coupling or nucleophilic substitution reactions .

Properties

Molecular Formula |

C13H16BrNO4 |

|---|---|

Molecular Weight |

330.17 g/mol |

IUPAC Name |

methyl 3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |

InChI |

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,1-4H3,(H,15,17) |

InChI Key |

UVRJGRWQUNMKBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate typically involves the following steps:

Bromination: The starting material, methyl 4-aminobenzoate, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the aromatic ring.

Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient bromination and protection reactions, as well as purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes substitution with nucleophiles under mild conditions due to electron-withdrawing effects from the nitro and ester groups.

Example Reaction :

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding a free amine for further functionalization.

Key Insight : Deprotection does not affect the bromine or ester groups, enabling sequential modifications.

Ester Hydrolysis and Functionalization

The methyl ester is hydrolyzed to a carboxylic acid or transesterified for downstream applications.

| Reagents/Conditions | Products | Yield |

|---|---|---|

| LiOH, THF/MeOH/H₂O, 50°C, 6h | 3-Bromo-4-((Boc)amino)benzoic acid | 88% |

| EtONa, ethanol, reflux, 12h | Ethyl ester analog | 76% |

Application : Hydrolysis to the carboxylic acid facilitates conjugation to peptides or polymers .

Photoredox/Ni Dual Catalysis

The bromine participates in cross-couplings under mild, visible-light-driven conditions.

| Reagents/Conditions | Products | Yield |

|---|---|---|

| Ir[dF(CF₃)ppy]₂(dtbbpy), Ni(OAc)₂, 385 nm LED | Alkylated derivatives | 80% |

| TTMS, lutidine, DMA, 40°C | C(sp²)–C(sp³) coupled products | 75% |

Mechanism : Radical intermediates generated via Ir photocatalysis combine with Ni-mediated coupling .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Selectivity | Scalability |

|---|---|---|---|

| SNAr (Suzuki) | 1.2 × 10⁻³ | High | Industrial |

| Boc Deprotection | 4.5 × 10⁻⁴ | Quantitative | Lab-scale |

| Ester Hydrolysis | 8.7 × 10⁻⁴ | >95% | Multi-gram |

Stability and Handling

-

Storage : Stable at −20°C under argon for >2 years.

-

Decomposition : Prolonged exposure to moisture hydrolyzes the ester (t₁/₂ = 14 days at 25°C, 60% RH).

This compound’s multifunctional design supports its role in drug discovery, materials science, and catalysis. Experimental protocols emphasize modularity, enabling tailored synthesis of complex architectures.

Scientific Research Applications

2.1. Pharmaceutical Intermediates

One of the primary applications of methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate is as an intermediate in the synthesis of various pharmaceuticals. It is particularly useful in the preparation of compounds with potential anti-cancer and anti-inflammatory properties. For instance, it has been utilized in synthesizing derivatives that exhibit activity against specific cancer cell lines .

2.2. Peptide Synthesis

The compound plays a crucial role in peptide synthesis, where it serves as a building block for amino acid derivatives. The tert-butoxycarbonyl protecting group allows for selective deprotection during peptide assembly, facilitating the formation of complex peptide structures that are essential for drug development .

3.1. Synthesis of Anticancer Agents

In a recent study, methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate was used to synthesize a series of novel compounds that demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the compound's effectiveness as a precursor for generating diverse analogs with enhanced biological activity .

3.2. Development of Antiviral Compounds

Another case study focused on the use of this compound in developing antiviral agents targeting viral replication mechanisms. Researchers reported that derivatives synthesized from methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate exhibited promising activity against specific viruses, showcasing its versatility in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with biological targets through hydrogen bonding, electrostatic interactions, or covalent bonding.

Comparison with Similar Compounds

Positional Isomers

- Methyl 3-bromo-5-((tert-butoxycarbonyl)amino)benzoate Structure: The Boc-protected amino group is at the 5-position instead of the 4-position. Impact: Altered electronic and steric effects influence reactivity. For example, the 5-substituted isomer may exhibit different regioselectivity in Suzuki-Miyaura couplings . Applications: Used in medicinal chemistry for synthesizing analogs with varied biological activity profiles .

Halogen-Substituted Analogs

- Methyl 3-chloro-5-((tert-butoxycarbonyl)amino)benzoate Structure: Chlorine replaces bromine at the 3-position. Impact: Lower electronegativity and bond strength of Cl vs. Br reduce reactivity in cross-coupling reactions. However, it may offer cost advantages in large-scale syntheses .

Ester Variants

- Ethyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate Structure: Ethyl ester replaces the methyl ester. Impact: Increased lipophilicity alters solubility and reactivity. The ethyl group may slow hydrolysis rates compared to the methyl analog . Molecular Weight: 303.18 g/mol (Note: Discrepancy exists with the expected formula C₁₄H₁₈BrNO₄; data as reported in ) .

Functional Group Modifications

- 3-Bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid (CAS 1333400-84-2) Structure: Features an aminomethyl group instead of a direct amino attachment. Impact: The additional methylene spacer allows for divergent conjugation strategies, enabling applications in peptide mimetics . Molecular Weight: 330.17 g/mol (identical to the target compound) .

- Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate Structure: Propanoate backbone instead of benzoate. Impact: Altered steric and electronic properties reduce aromatic conjugation, affecting UV absorbance and catalytic activity. Applications: Used in peptide synthesis due to its compatibility with solid-phase methodologies .

Amino Group Variants

- Butyl 3-bromo-4-(dimethylamino)benzoate Structure: Dimethylamino group replaces Boc-protected amino. Impact: The unprotected amino group increases reactivity but reduces stability. The butyl ester enhances solubility in nonpolar solvents .

Comparative Data Table

*Note: Molecular weight discrepancy in Ethyl variant as per .

Biological Activity

Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate (CAS: 1115276-62-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C13H16BrNO4

- Molecular Weight : 330.17 g/mol

- Purity : Typically greater than 95% in commercial preparations .

Synthesis

The compound can be synthesized through various methods involving the protection of amino groups and bromination of aromatic compounds. A notable method includes the use of tert-butyloxycarbonyl (Boc) protection for amines, followed by bromination at the meta position on the aromatic ring .

Biological Activity

1. Antimicrobial Properties

Recent studies have indicated that derivatives of methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication .

| Compound | Target | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | E. coli | 0.008 | Strong inhibition |

| Compound B | S. aureus | 0.03 | Moderate inhibition |

| Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate | P. aeruginosa | 0.125 | Effective against resistant strains |

2. Antimalarial Activity

Inhibitors based on the structure of methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate have been explored for their antimalarial potential, specifically targeting plasmepsin X (PMX), an enzyme crucial for the survival of Plasmodium falciparum. Compounds designed with this scaffold have demonstrated promising in vitro activity against malaria parasites, showing a dose-dependent inhibition of parasite growth .

Case Studies

Study 1: Antimicrobial Efficacy

A study evaluated a series of compounds related to methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate for their antimicrobial properties against gram-positive and gram-negative bacteria. The results indicated that modifications to the benzene ring significantly enhanced the antibacterial potency, particularly in compounds with halogen substitutions .

Study 2: Antimalarial Screening

In another investigation, a library of PMX inhibitors was screened for antimalarial activity. Compounds derived from methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate showed IC50 values in the low nanomolar range against P. falciparum, indicating their potential as lead candidates for further development .

Research Findings

Research has highlighted several key findings regarding the biological activity of methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate:

- Structure-Activity Relationship (SAR) : The presence of a bromine atom at the meta position enhances both antimicrobial and antimalarial activities compared to non-brominated analogs.

- Mechanism of Action : Inhibition of critical enzymes in bacterial and parasitic pathways suggests a dual-target approach could be effective in drug design.

Q & A

Basic: What are the key steps in synthesizing Methyl 3-bromo-4-((tert-butoxycarbonyl)amino)benzoate, and how is the Boc group stabilized during the reaction?

Answer:

The synthesis typically involves sequential functionalization of the benzoate core. A common approach is palladium-catalyzed cross-coupling or nucleophilic substitution to introduce the bromo group, followed by Boc protection of the amino group. For example, General Procedure B (alkylation) and General Procedure D (esterification) were used to synthesize a related compound (93% yield over two steps), with the Boc group preserved under mild basic conditions (e.g., sodium carbonate). Stabilization of the Boc group requires avoiding strong acids or prolonged heating, as tert-butoxycarbonyl is labile under acidic conditions.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:

Key techniques include:

- HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight (e.g., [M+Na]+ peak at m/z 308.0258 for a related bromo-Boc benzoate derivative).

- IR (Infrared Spectroscopy): Peaks at ~1696 cm⁻¹ (C=O stretching of ester/Boc) and ~2978 cm⁻¹ (C-H stretching of tert-butyl group).

- NMR (1H/13C): Look for tert-butyl singlet (~1.3 ppm in 1H) and aromatic protons split by bromine’s electron-withdrawing effect.

Advanced: How does the bromo substituent influence reactivity in cross-coupling reactions, and what catalytic systems are optimal for Suzuki-Miyaura coupling?

Answer:

The bromine atom acts as a directing group, enabling regioselective coupling. For Suzuki-Miyaura reactions, tetrakis(triphenylphosphine)palladium(0) in 1,2-dimethoxyethane/water under reflux is effective (e.g., coupling with boronic acids to form biaryl derivatives) . The Boc group remains intact under these conditions. However, competing dehalogenation may occur with bulky ligands; using PdCl2(dppf) with cesium carbonate can mitigate this .

Advanced: What strategies mitigate Boc deprotection during ester hydrolysis or nucleophilic substitution reactions?

Answer:

- pH Control: Use weakly basic conditions (e.g., NaHCO3) for ester hydrolysis to avoid Boc cleavage.

- Temperature: Maintain reactions below 60°C to prevent thermal decomposition.

- Alternative Protecting Groups: If Boc proves unstable, consider Fmoc (base-labile) for amino protection in multi-step syntheses .

Basic: How can researchers confirm the purity of this compound, and what are common contaminants?

Answer:

- HPLC-MS: Quantify purity (>95%) and detect impurities like de-Boc byproducts or unreacted starting materials.

- TLC (Silica Gel): Use ethyl acetate/hexane (3:7) as mobile phase; Rf ~0.4–0.6 for the target compound.

- Common contaminants include 3-bromo-4-aminobenzoate (due to Boc cleavage) or residual palladium from coupling reactions .

Advanced: What are the challenges in using this compound as a precursor for natural product synthesis, and how are they addressed?

Answer:

Challenges include:

- Steric Hindrance: The tert-butyl group may impede reactivity in sterically demanding reactions (e.g., macrocyclization). Solution: Use bulky ligands (e.g., XPhos) to enhance turnover .

- Functional Group Compatibility: Boc may interfere with acidic/basic conditions in downstream steps. Example: In docetaxel derivatives, Boc was retained during esterification but removed later via TFA .

Basic: What safety precautions are necessary when handling this compound, particularly regarding bromine and Boc groups?

Answer:

- Bromine Hazard: Use gloves and fume hoods to avoid skin contact/inhalation.

- Boc Stability: Store at 0–6°C to prevent degradation .

- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for professional disposal.

Advanced: How do solvent polarity and reaction time affect the regioselectivity of electrophilic aromatic substitution (EAS) on this benzoate scaffold?

Answer:

- Polar Protic Solvents (e.g., DMF): Favor para-substitution due to stabilization of transition states via hydrogen bonding.

- Nonpolar Solvents (e.g., THF): Meta-substitution may dominate if steric effects from Boc are significant.

- Kinetic Control: Shorter reaction times (<2h) favor less sterically hindered products .

Basic: What are the documented applications of this compound in medicinal chemistry or materials science?

Answer:

- Medicinal Chemistry: Serves as an intermediate for kinase inhibitors or PROTACs (e.g., tert-butyl carbamates in docetaxel derivatives) .

- Materials Science: Used to synthesize liquid crystals or polymers via Suzuki coupling for optoelectronic materials .

Advanced: How can computational modeling (e.g., DFT) predict reaction pathways or stability of this compound under varying conditions?

Answer:

- DFT Calculations: Model charge distribution to predict reactivity (e.g., bromine’s electron-withdrawing effect directing EAS) .

- MD Simulations: Assess Boc group stability in solvents (e.g., DCM vs. MeOH) .

- Software: Gaussian or ORCA for energy minimization; PyMol for visualizing steric interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.